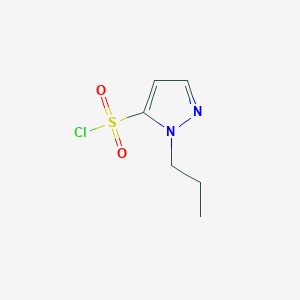![molecular formula C14H15NO4 B1528800 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid CAS No. 1404828-80-3](/img/structure/B1528800.png)
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Asymmetric Hydrogenation
A study by Imamoto et al. (2012) delves into the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives. This research illustrates the practical utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients, demonstrating an important application of similar chemical structures in catalytic processes and the synthesis of chiral molecules (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Chromophore Synthesis
Research by Rosenau et al. (2017) identifies hexeneuronic acids (HexA) as precursors to discoloration in cellulosic pulps, leading to the identification of HexA-derived chromophores. This study sheds light on the synthesis and application of complex organic molecules in understanding and mitigating discoloration processes in the pulp and paper industry (Rosenau, Potthast, Zwirchmayr, Hettegger, Plasser, Hosoya, Bacher, Krainz, & Dietz, 2017).
Material Science
You et al. (2017) focus on the synthesis of hexahydro-s-triazine derivatives as acid-degradable epoxy resins. This research demonstrates the potential of such compounds in creating high-performance, recyclable materials, highlighting an innovative approach to sustainable material design (You, Ma, Dai, Jia, Liu, & Zhu, 2017).
Organic Synthesis and Functionalization
Bartos et al. (2019) explore the functionalization of planar Blatter radicals through Pschorr-Type Cyclization, providing insights into the synthesis of novel organic compounds with potential applications in organic electronics and as intermediates in chemical synthesis (Bartos, Anand, Pietrzak, & Kaszyński, 2019).
Corrosion Inhibition
Gupta et al. (2016) investigate Schiff's bases derived from l-lysine and aromatic aldehydes as green corrosion inhibitors. This study highlights the application of organic compounds in protecting metals against corrosion, emphasizing the role of organic chemistry in developing environmentally friendly corrosion inhibitors (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVNBACLFLOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)





![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)




